molecular formula C12H11N5O2S B12570190 8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine CAS No. 184479-42-3

8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine

Cat. No.: B12570190
CAS No.: 184479-42-3
M. Wt: 289.32 g/mol
InChI Key: YMUBVWCOERKAII-UHFFFAOYSA-N
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Description

8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridazine derivative with a tetrazole precursor in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites. The pathways involved can include signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine is unique due to its specific combination of a tetrazole ring fused to a pyridazine ring with a sulfonylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

184479-42-3

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

8-[(4-methylphenyl)sulfonylmethyl]tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C12H11N5O2S/c1-9-2-4-11(5-3-9)20(18,19)8-10-6-7-13-17-12(10)14-15-16-17/h2-7H,8H2,1H3

InChI Key

YMUBVWCOERKAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=NN3C2=NN=N3

Origin of Product

United States

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